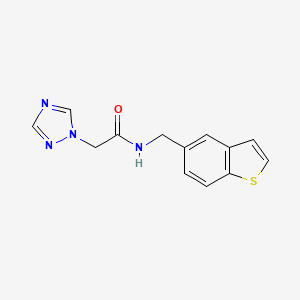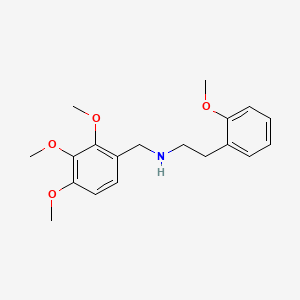
1-benzoyl-3-(phenylsulfonyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-3-(phenylsulfonyl)imidazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a type of imidazolidine, which is a five-membered heterocyclic compound that contains nitrogen and carbon atoms in its ring structure. The benzoyl and phenylsulfonyl groups attached to the imidazolidine ring make it a highly functionalized molecule with various applications in different fields of research.
作用機序
The mechanism of action of 1-benzoyl-3-(phenylsulfonyl)imidazolidine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It has also been proposed that the compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
The advantages of using 1-benzoyl-3-(phenylsulfonyl)imidazolidine in lab experiments include its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research of 1-benzoyl-3-(phenylsulfonyl)imidazolidine. One of the most significant areas of research is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, the compound's potential as an anti-inflammatory agent could also be explored further. The mechanisms of action of the compound could also be studied in more detail to gain a better understanding of its biological effects. Finally, the compound's potential as a lead compound for the development of new drugs could also be investigated.
In conclusion, this compound is a highly functionalized compound with various potential applications in scientific research. Its unique properties make it a valuable tool for studying different biological processes and developing new drugs. The compound's potential as an anti-cancer and anti-inflammatory agent makes it an exciting area of research for the future.
合成法
The synthesis of 1-benzoyl-3-(phenylsulfonyl)imidazolidine can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride and phenylsulfonyl chloride with imidazolidine in the presence of a base such as triethylamine. The reaction yields the desired product in good yields with high purity. Another method involves the reaction of benzoyl isothiocyanate and phenylsulfonyl hydrazide with imidazolidine in the presence of a base such as sodium carbonate.
科学的研究の応用
1-benzoyl-3-(phenylsulfonyl)imidazolidine has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against different cancer cell lines. Additionally, it has also shown potential as an anti-inflammatory agent.
特性
IUPAC Name |
[3-(benzenesulfonyl)imidazolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(14-7-3-1-4-8-14)17-11-12-18(13-17)22(20,21)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJODPBQKXGVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)

![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)